molecular formula C18H23N5O4 B2919353 8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 876892-75-0

8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2919353
CAS No.: 876892-75-0
M. Wt: 373.413
InChI Key: WMMGLULXVXKYNN-UHFFFAOYSA-N
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Description

8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative designed for advanced research in neuroscience and pharmacology. This compound is of significant interest in the investigation of central nervous system (CNS) targets, building upon established structure-activity relationships where the purine-2,6-dione scaffold is a privileged structure for designing ligands for serotonin receptors, including 5-HT 1A , 5-HT 2A , and 5-HT 7 subtypes . The molecular architecture of this compound, featuring a 7-(3-phenoxypropyl) group and an 8-((3-hydroxypropyl)amino) side chain, is strategically optimized for interaction with these G-protein coupled receptors. The 7-arylalkyl substituent is a key hydrophobic moiety that enhances receptor affinity, while the 8-aminoalkyl chain serves as a flexible linker that can be utilized for further functionalization or to modulate the compound's physicochemical properties . Researchers can employ this purine-2,6-dione in binding assays and functional studies to profile its affinity and selectivity across various neurotransmitter receptors, particularly for the development of potential psychotropic agents. Preclinical studies on structurally related mixed 5-HT 1A /5-HT 2A /5-HT 7 receptor ligands have demonstrated promising antidepressant-like and anxiolytic-like activities in validated behavioral models such as the forced swim test (FST) and the four-plate test (FPT) . This reagent provides a versatile chemical template for medicinal chemistry efforts aimed at exploring the therapeutic potential of purine-based compounds for CNS disorders. It is supplied exclusively for research purposes in vitro and in vivo animal studies to investigate receptor mechanisms and signaling pathways.

Properties

IUPAC Name

8-(3-hydroxypropylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-22-15-14(16(25)21-18(22)26)23(17(20-15)19-9-5-11-24)10-6-12-27-13-7-3-2-4-8-13/h2-4,7-8,24H,5-6,9-12H2,1H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMGLULXVXKYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine-2,6-dione derivatives. This compound has gained attention for its potential biological activities, particularly as an inhibitor of various enzymes, including myeloperoxidase (MPO) and xanthine oxidase (XO). Its molecular formula is C18H23N5O4C_{18}H_{23}N_{5}O_{4}, and it possesses a molecular weight of approximately 373.413 g/mol.

Chemical Structure and Properties

The structure of the compound is characterized by a purine ring system with several substituents that are believed to enhance its biological activity. The presence of functional groups such as hydroxyl and amino groups plays a crucial role in its interaction with biological targets.

Property Value
Molecular FormulaC18H23N5O4
Molecular Weight373.413 g/mol
CAS Number876892-75-0
PurityTypically ≥ 95%

Enzyme Inhibition

  • Myeloperoxidase (MPO) Inhibition :
    • Studies indicate that this compound exhibits significant inhibitory activity against MPO, an enzyme involved in inflammatory processes. The inhibition of MPO can lead to reduced oxidative stress and inflammation in various pathological conditions.
  • Xanthine Oxidase (XO) Inhibition :
    • The compound has also been evaluated for its ability to inhibit XO, an enzyme that catalyzes the conversion of xanthine to uric acid. Inhibition of XO is clinically relevant for managing hyperuricemia and gout.

The mechanism by which this compound exerts its biological effects may involve:

  • Competitive Inhibition : The compound likely competes with natural substrates for binding sites on enzymes like MPO and XO.
  • Receptor Modulation : It may interact with adenosine receptors or other related pathways that are critical in cellular signaling and metabolism.

Study on MPO Inhibition

A recent study evaluated the inhibitory effects of various purine derivatives on MPO activity. The results demonstrated that this compound significantly reduced MPO activity compared to controls, suggesting its potential therapeutic application in inflammatory diseases.

XO Inhibitory Activity

In another study focused on purine analogs, this compound was shown to exhibit comparable or superior XO inhibitory effects when compared to established inhibitors like allopurinol. The study highlighted the importance of structural modifications in enhancing the inhibitory potency against XO.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, biological activities, and applications of the target compound and its analogues:

Compound Name / ID 8-Substituent 7-Substituent Key Biological Activity IC₅₀ / Potency Source
Target Compound (CID 3153005) 3-Hydroxypropylamino 3-Phenoxypropyl Not explicitly reported (structural analog of Eg5/MPO inhibitors) N/A PubChem, Vendor data
ZINC06444857 (Compound 5) 3-(1H-Imidazol-1-yl)propylamino (Naphthalen-3-yl)methyl Eg5 ATPase inhibition 2.37 ± 0.15 µM Computational study
F9 (8-[(2-Aminoethyl)amino]-3-methyl-7-(3-phenoxypropyl)-purine-2,6-dione) 2-Aminoethylamino 3-Phenoxypropyl Myeloperoxidase (MPO) inhibition (predicted) N/A Aldi et al. (2017)
8-((2-Hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione 2-Hydroxyethylamino 3-Phenylpropyl Not reported (structural similarity to kinase inhibitors) N/A PubChem
TC227 (Trypanothione synthetase inhibitor) (Z)-2-(2,4-Dihydroxybenzylidene)hydrazinyl 2-Hydroxy-3-phenoxypropyl Trypanothione synthetase inhibition Active at µM range Parasitology study
8-(Dimethylaminoethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-purine 2-(Dimethylamino)ethylamino 2-Hydroxy-3-(3-methylphenoxy)propyl Not explicitly reported (structural focus) N/A Chemical vendor data

Key Observations

Substituent Impact on Activity: The 3-hydroxypropylamino group in the target compound contrasts with imidazole-propylamino in ZINC06444857, which enhances Eg5 inhibition through interactions with Tyr104/Tyr352 residues . Replacing 3-phenoxypropyl (target compound) with naphthylmethyl (ZINC06444857) increases hydrophobicity, likely improving binding in the α4/α6/L11 allosteric pocket of Eg5 . 2-Aminoethylamino (F9) vs.

Biological Target Diversity: Eg5 inhibitors (e.g., ZINC06444857) and MPO inhibitors (e.g., F9) share the purine-dione scaffold but differ in substituent-driven target selectivity . TC227’s hydrazinyl-dihydroxybenzylidene substituent enables trypanothione synthetase inhibition, highlighting the scaffold’s adaptability to diverse enzyme targets .

Synthetic Accessibility: Brominated intermediates (e.g., 8-bromo-3-methylpurine-dione in ) are common precursors for coupling reactions to install 7- and 8-substituents . The target compound’s 3-phenoxypropyl group may be synthesized via nucleophilic substitution or Mitsunobu reactions, similar to methods in .

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